N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide is a complex organic compound that features both indole and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indene and indole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of indole and indene derivatives with biological systems.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indene derivatives: These compounds share the indene moiety and have similar structural features.
Indole derivatives: These compounds share the indole moiety and are often studied for their biological activity.
Arylalkanoic acids: These compounds are structurally related and have been investigated for their anti-inflammatory properties.
Uniqueness
What sets N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide apart is its unique combination of indole and indene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-25-14-5-7-16-13(8-14)9-18(22-16)21(24)23-17-6-4-12-10-19(26-2)20(27-3)11-15(12)17/h5,7-11,17,22H,4,6H2,1-3H3,(H,23,24) |
InChI Key |
DBTZMWOHCZWOIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.